2-HYDROXY-5-((2-HYDROXY-BENZYLIDENE)-AMINO)-BENZOIC ACID
Overview
Description
2-HYDROXY-5-((2-HYDROXY-BENZYLIDENE)-AMINO)-BENZOIC ACID is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of hydroxyl groups and a benzylidene-amino linkage, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-HYDROXY-5-((2-HYDROXY-BENZYLIDENE)-AMINO)-BENZOIC ACID typically involves the condensation reaction between 2-hydroxybenzaldehyde and 2-aminobenzoic acid. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar condensation reactions. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-HYDROXY-5-((2-HYDROXY-BENZYLIDENE)-AMINO)-BENZOIC ACID undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The benzylidene-amino linkage can be reduced to form the corresponding amine.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
2-HYDROXY-5-((2-HYDROXY-BENZYLIDENE)-AMINO)-BENZOIC ACID has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-HYDROXY-5-((2-HYDROXY-BENZYLIDENE)-AMINO)-BENZOIC ACID involves its interaction with various molecular targets and pathways. The hydroxyl groups and benzylidene-amino linkage play crucial roles in its reactivity and binding affinity. The compound can form hydrogen bonds and coordinate with metal ions, influencing its biological and chemical activities.
Comparison with Similar Compounds
Similar Compounds
- 2-HYDROXY-BENZYLIDENE)-HYDRAZONO]-5-METHYL-THIAZOLIDIN-4-ONE
- 5-(4-HYDROXY-BENZYLIDENE)-2-THIOXO-DIHYDRO-PYRIMIDINE-4,6-DIONE
- QUINOLINE-2-CARBOXYLIC ACID (2-HYDROXY-BENZYLIDENE)-HYDRAZIDE
Uniqueness
2-HYDROXY-5-((2-HYDROXY-BENZYLIDENE)-AMINO)-BENZOIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-hydroxy-5-[(2-hydroxyphenyl)methylideneamino]benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO4/c16-12-4-2-1-3-9(12)8-15-10-5-6-13(17)11(7-10)14(18)19/h1-8,16-17H,(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BICCUOGEUODANY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC2=CC(=C(C=C2)O)C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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